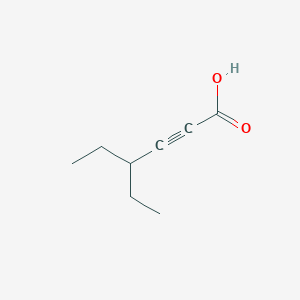
3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride is a complex organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a benzazepine ring system substituted with a 2-methylpropanoyl group and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzazepine core, followed by the introduction of the 2-methylpropanoyl group and the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.
Preparation of Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.
Introduction of 2-methylpropanoyl Group: The 2-methylpropanoyl group can be introduced via an acylation reaction using 2-methylpropanoyl chloride in the presence of a suitable base, such as pyridine.
Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced through a sulfonation reaction using chlorosulfonic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamide, sulfonate, and other derivatives.
Reduction Reactions: The carbonyl group in the 2-methylpropanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzazepine ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Alcohol Derivatives: Formed from the reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzazepine core may also interact with receptors in the central nervous system, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-methylpropanoyl chloride: A simpler acyl chloride used in organic synthesis.
Benzazepine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride is unique due to the combination of its benzazepine core, 2-methylpropanoyl group, and sulfonyl chloride group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C14H18ClNO3S |
|---|---|
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
3-(2-methylpropanoyl)-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonyl chloride |
InChI |
InChI=1S/C14H18ClNO3S/c1-10(2)14(17)16-7-5-11-3-4-13(20(15,18)19)9-12(11)6-8-16/h3-4,9-10H,5-8H2,1-2H3 |
Clave InChI |
ODEDNXSMUHJTRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


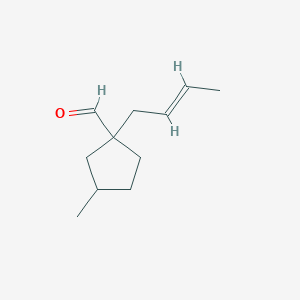
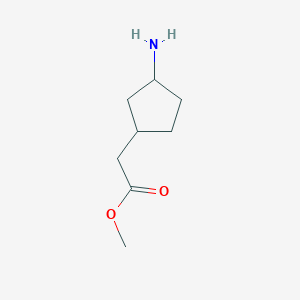
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
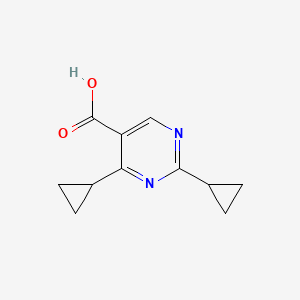

![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
methanol](/img/structure/B13187839.png)


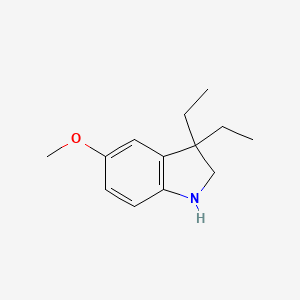


![Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187902.png)
